molecular formula C20H16N4 B1387246 5-Triphenylmethyl-1H-tetrazole CAS No. 109652-10-0

5-Triphenylmethyl-1H-tetrazole

Cat. No.: B1387246
CAS No.: 109652-10-0
M. Wt: 312.4 g/mol
InChI Key: ABPZRLQZVHPPCT-UHFFFAOYSA-N
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Description

5-Triphenylmethyl-1H-tetrazole is a tetrazole derivative characterized by the presence of a triphenylmethyl group attached to the tetrazole ringIts molecular formula is C20H16N4, and it has a molecular weight of 312.37 g/mol .

Mechanism of Action

Target of Action

5-Triphenylmethyl-1H-tetrazole, also known as 5-trityl-2H-tetrazole, primarily targets a number of enzymes, including dimethylformamide dehydrogenase and quinazolinone synthase . These enzymes play crucial roles in various biochemical reactions within the cell.

Mode of Action

The compound acts by blocking the action of its target enzymes . This blocking action inhibits the normal function of these enzymes, leading to changes in the biochemical reactions they catalyze.

Biochemical Pathways

The inhibition of dimethylformamide dehydrogenase and quinazolinone synthase by 5-trityl-2H-tetrazole affects the biochemical pathways these enzymes are involved in . .

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry , which might suggest some degree of metabolic stability for 5-trityl-2H-tetrazole.

Result of Action

The primary result of the action of 5-trityl-2H-tetrazole is the inhibition of its target enzymes, leading to a bacteriostatic activity . This means the compound can inhibit the growth of bacteria by interfering with their metabolic processes.

Action Environment

The action, efficacy, and stability of 5-trityl-2H-tetrazole can be influenced by various environmental factors. For instance, it has been shown to exhibit inhibitive effects against copper-alloy corrosion in a 3 wt% NaCl environment . .

Biochemical Analysis

Biochemical Properties

5-Triphenylmethyl-1H-tetrazole plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been found to inhibit the activity of enzymes such as dimethylformamide dehydrogenase and quinazolinone synthase . These interactions are crucial as they can modulate the metabolic pathways in which these enzymes are involved. Additionally, this compound exhibits bacteriostatic activity, indicating its potential use as an antimicrobial agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, its bacteriostatic properties suggest that it can inhibit the growth of bacterial cells, making it a potential candidate for antimicrobial therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, by inhibiting dimethylformamide dehydrogenase and quinazolinone synthase, this compound disrupts the normal metabolic processes mediated by these enzymes . This inhibition can result in altered metabolic flux and changes in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, ensuring its efficacy in prolonged experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cellular processes. At higher doses, this compound can induce toxic effects, including enzyme inhibition and disruption of metabolic pathways . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its inhibition of dimethylformamide dehydrogenase and quinazolinone synthase affects the metabolic flux and levels of metabolites in these pathways . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are essential for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is vital for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Triphenylmethyl-1H-tetrazole can be synthesized through several methods. One common synthetic route involves the reaction of triphenylmethyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild conditions, yielding the desired tetrazole compound .

Another method involves the cyclization of triphenylmethyl hydrazine with nitriles under acidic conditions. This method can be optimized by varying the reaction temperature and the type of acid used as a catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes are typically optimized for high efficiency and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Triphenylmethyl-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amines. Substitution reactions result in various substituted tetrazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-tetrazole: This compound is structurally similar but lacks the triphenylmethyl group.

    5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole:

Uniqueness

5-Triphenylmethyl-1H-tetrazole is unique due to its triphenylmethyl group, which enhances its stability and reactivity compared to simpler tetrazole derivatives. This structural feature also contributes to its diverse range of applications in various scientific fields .

Properties

IUPAC Name

5-trityl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4/c1-4-10-16(11-5-1)20(19-21-23-24-22-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPZRLQZVHPPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652277
Record name 5-(Triphenylmethyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109652-10-0
Record name 5-(Triphenylmethyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109652-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Triphenylmethyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Tetrazole, 5-(triphenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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